Sulfo DBCO-PEG4-Maleimide

Description

Properties

IUPAC Name |

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N5O13S/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOITKOSRDQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N5O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of a Versatile Bioconjugation Tool: A Technical Guide to Sulfo DBCO-PEG4-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Sulfo DBCO-PEG4-Maleimide, a heterobifunctional crosslinker critical in the field of bioconjugation. This document details the molecule's chemical and physical characteristics, provides protocols for its use in labeling and conjugation reactions, and outlines its role in advanced applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Structure and Functionality

This compound is a water-soluble reagent designed for the efficient and specific linkage of biomolecules. Its structure is comprised of four key functional components:

-

Sulfonate Group (Sulfo): This group imparts significant hydrophilicity to the molecule, rendering it soluble in aqueous buffers. This is a critical feature for bioconjugation reactions, as it allows for procedures to be conducted in physiological conditions, minimizing the use of organic co-solvents that can denature proteins and other biomolecules.

-

Dibenzocyclooctyne (DBCO): The DBCO group is the reactive moiety for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] This bioorthogonal reaction is highly efficient and occurs under mild conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems and with sensitive biological samples.[2][3]

-

Polyethylene (B3416737) Glycol (PEG4) Spacer: A four-unit polyethylene glycol chain acts as a flexible, hydrophilic spacer arm. This spacer enhances the solubility of the entire construct, reduces aggregation, and minimizes steric hindrance between the conjugated molecules, which can improve the efficiency of the labeling process.[2][4]

-

Maleimide (B117702) Group: This functional group reacts specifically and efficiently with sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[5] This reaction forms a stable thioether bond, providing a robust and covalent linkage.[6]

The combination of these four components in a single molecule allows for a two-step bioconjugation strategy. First, the maleimide group is used to attach the this compound linker to a thiol-containing biomolecule. In the second step, the DBCO group is available to react with an azide-functionalized molecule.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C39H47N5O13S | [7][8] |

| Molecular Weight | 825.89 g/mol | [8][9] |

| CAS Number | 2055198-07-5 | [8][10] |

| Purity | >95% (as determined by HPLC) | [4][8] |

| Appearance | Grey amorphous solid | [4][8] |

| Solubility | Water, DMSO, DMF | [4][8] |

| Storage Conditions | -20°C, desiccated | [4][7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of a Thiol-Containing Protein with this compound

This protocol outlines the steps for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Other non-thiol containing buffers such as HEPES or Tris can also be used.[6][11]

-

Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or other thiol-containing reagent

-

Desalting columns or dialysis equipment for purification

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.[11]

-

If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11][12] Note that complete reduction of all disulfide bonds can lead to protein denaturation and loss of activity.

-

Remove excess TCEP using a desalting column or through dialysis against the Reaction Buffer.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 5-20 mM.[6]

-

-

Labeling Reaction:

-

Quenching:

-

To stop the reaction, add a quenching solution containing a free thiol (e.g., Tris-HCl, 2-mercaptoethanol, or dithiothreitol) to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[3]

-

-

Purification:

-

Remove unreacted this compound and quenching reagents by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).[3]

-

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the conjugation of the DBCO-labeled protein from Protocol 1 with an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-functionalized molecule (e.g., a small molecule drug, a fluorescent probe, or another biomolecule)

-

Reaction Buffer: PBS, pH 7.0-7.4 or other azide-free buffer.[3]

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the DBCO-labeled protein and the azide-functionalized molecule in the Reaction Buffer.

-

A molar excess of 1.5 to 5-fold of the azide-payload is typically recommended.[13]

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[10] Reaction times may vary depending on the specific reactants and their concentrations.

-

-

Purification:

-

Purify the resulting bioconjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the structure and utility of this compound, the following diagrams have been generated.

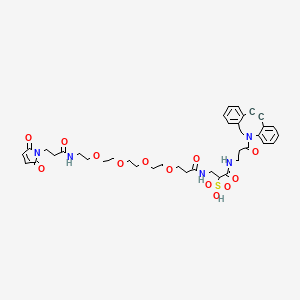

Caption: Functional components of this compound.

Caption: A two-step bioconjugation workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DBCO-Sulfo-PEG4-Maleimide, CAS 2055198-07-5 | AxisPharm [axispharm.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. This compound - Creative Biolabs [creative-biolabs.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. biotium.com [biotium.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Sulfo DBCO-PEG4-Maleimide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Sulfo DBCO-PEG4-Maleimide, a heterobifunctional crosslinker crucial for advanced bioconjugation strategies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, proteomics, and diagnostics.

Core Chemical Properties

This compound is a versatile reagent designed for the covalent linkage of biomolecules. It features three key components: a sulfonate group for enhanced aqueous solubility, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and a maleimide (B117702) group for specific reaction with sulfhydryl (thiol) groups. The polyethylene (B3416737) glycol (PEG) spacer (PEG4) provides a flexible linker arm, which helps to reduce steric hindrance and improve the stability of the resulting conjugate.

| Property | Value | References |

| CAS Number | 2055198-07-5 | [1][2][3][4] |

| Molecular Weight | 825.89 g/mol | [1][2][3][5][6][7][8][9] |

| Chemical Formula | C39H47N5O13S | [1][5][8][9] |

| Purity | >95% (typically analyzed by HPLC) | [1][2][5][9] |

| Appearance | Grey amorphous solid | [5][6][8][9] |

| Storage Conditions | -20°C, desiccated | [1][5][6][8][9][10] |

Solubility Characteristics

The inclusion of a sulfonate group and a hydrophilic PEG spacer significantly enhances the water solubility of this compound.[5][10][11] This property is highly advantageous for bioconjugation reactions, as it allows for procedures to be conducted in aqueous buffers, which is essential for maintaining the native structure and function of proteins and other biomolecules.

| Solvent | Solubility | References |

| Water | Soluble | [3][5][8][9][11] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3][5][8][9] |

| Dimethylformamide (DMF) | Soluble | [3][5][8][9] |

Experimental Protocols

The primary application of this compound is in two-step bioconjugation reactions. The first step involves the reaction of the maleimide group with a thiol-containing molecule, followed by a copper-free click chemistry reaction between the DBCO group and an azide-functionalized molecule.

Protocol 1: Thiol-Maleimide Conjugation

This protocol outlines the general procedure for labeling a thiol-containing protein with this compound.

Materials:

-

Thiol-containing protein (e.g., cysteine-containing peptide or antibody with reduced disulfides)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5.[12] The inclusion of 5-10 mM EDTA is recommended to prevent disulfide re-oxidation.[13]

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 10-50 mM cysteine or DTT) (Optional)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare the Protein: Ensure the protein to be labeled has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.[12] Dissolve the protein in the reaction buffer.

-

Prepare the Reagent: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 5-20 mM.[12]

-

Reaction: Add the this compound solution to the protein solution. A 4-fold molar excess of the reagent over the sulfhydryl groups is a common starting point.[12]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.[12][13]

-

Quenching (Optional): To stop the reaction, a quenching solution can be added and incubated for 15 minutes at room temperature.[12][13]

-

Purification: Remove excess, unreacted this compound using a desalting column or dialysis. The resulting DBCO-labeled protein is now ready for the subsequent click chemistry reaction.

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO-labeled protein and an azide-containing molecule.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-containing molecule of interest

-

Reaction Buffer (compatible with both molecules)

Procedure:

-

Prepare the Azide-Containing Sample: Dissolve the azide-containing molecule in the reaction buffer.

-

Reaction: Add the DBCO-labeled protein to the azide-containing sample. It is recommended to use a 2-5 molar excess of the more abundant reagent.[12]

-

Incubation: Incubate the reaction at room temperature for 2-12 hours.[12]

-

Purification: If necessary, purify the final conjugate using size-exclusion chromatography or other appropriate methods.

Visualizing Experimental Workflows

The following diagrams illustrate the key reactions and workflows involving this compound.

Caption: Thiol-Maleimide Conjugation Workflow.

Caption: Copper-Free Click Chemistry (SPAAC) Workflow.

Applications in Drug Development and Research

This compound is a key enabling technology in several cutting-edge areas of biomedical research and drug development.

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies.[6] The maleimide group can react with cysteines in the antibody, and the DBCO group allows for the precise attachment of an azide-modified drug payload.

-

PROTACs (Proteolysis Targeting Chimeras): this compound serves as a linker in the synthesis of PROTACs.[7][14] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.

-

Bioconjugation and Labeling: The reagent is widely used for the general bioconjugation of proteins, peptides, and other biomolecules for various applications, including immunoassays, fluorescence imaging, and proteomics.[2][11] The hydrophilic nature of the linker helps to maintain the solubility and biological activity of the conjugated molecules.[5][10][11]

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. DBCO-Sulfo-PEG4-Maleimide, CAS 2055198-07-5 | AxisPharm [axispharm.com]

- 3. This compound | CAS: 2055198-07-5 | AxisPharm [axispharm.com]

- 4. 2055198-07-5|this compound|BLD Pharm [bldpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 9. vectorlabs.com [vectorlabs.com]

- 10. medkoo.com [medkoo.com]

- 11. This compound, 2055198-07-5 | BroadPharm [broadpharm.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. interchim.fr [interchim.fr]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Sulfo DBCO-PEG4-Maleimide Crosslinker: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

The Sulfo DBCO-PEG4-Maleimide crosslinker is a heterobifunctional reagent that has become an indispensable tool in bioconjugation, particularly for the construction of complex biomolecules such as antibody-drug conjugates (ADCs). Its design, featuring two distinct reactive moieties—a sulfhydryl-reactive maleimide (B117702) and an azide-reactive sulfo-dibenzocyclooctyne (Sulfo-DBCO)—connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for a highly specific and efficient two-step conjugation strategy. This guide provides a comprehensive overview of the crosslinker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Mechanism of Action

The functionality of the this compound crosslinker is rooted in the orthogonal reactivity of its two terminal groups. This allows for the sequential and controlled conjugation of two different molecules.

1. Maleimide-Thiol Conjugation: The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1][2] This results in the formation of a stable, covalent thioether bond.[1] This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[3] At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative, and the potential for reaction with primary amines increases.[2]

2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The Sulfo-DBCO group is a key component for copper-free click chemistry. It reacts with azide-functionalized molecules through a strain-promoted alkyne-azide [3+2] cycloaddition (SPAAC). The inherent ring strain of the dibenzocyclooctyne ring system significantly lowers the activation energy of the cycloaddition, obviating the need for a cytotoxic copper(I) catalyst.[4][5] This reaction is bioorthogonal, meaning it can proceed within a complex biological environment without interfering with native biochemical processes.[1] The result is a stable triazole linkage.[5]

3. The PEG4 Spacer and Sulfo Group: The crosslinker incorporates a hydrophilic PEG4 (polyethylene glycol) spacer. This spacer enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[6] It also helps to reduce non-specific binding and aggregation.[7] The sulfonate (–SO3) group on the DBCO moiety further increases the overall water solubility of the reagent.

Quantitative Data Summary

The efficiency and kinetics of the conjugation reactions are critical for experimental design. The following tables summarize key quantitative data for the maleimide-thiol and DBCO-azide reactions.

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | [3] |

| Reaction Time | 30 min - 2 hours | Room temperature, dependent on reactant concentrations | [8][9] |

| Half-life of Retro-Michael Reaction | 20 - 80 hours | In the presence of glutathione | [10] |

| Maleimide Hydrolysis | Increased rate at pH > 7.5 | Aqueous buffer | [2] |

Table 1: Key Parameters of the Maleimide-Thiol Reaction.

| Parameter | Value | Reactants | Reference(s) |

| Second-Order Rate Constant | ~0.24 M⁻¹s⁻¹ | DBCO and benzyl (B1604629) azide | [11] |

| Second-Order Rate Constant | 2.0 - 2.9 M⁻¹s⁻¹ | BCN and electron-poor azides | [11] |

| Reaction Time | 4 - 12 hours | Room temperature | [1] |

Table 2: Reaction Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

Successful bioconjugation requires careful attention to reaction conditions. Below are detailed methodologies for a typical two-step conjugation process using this compound.

Protocol 1: Thiol-Modification of a Protein with this compound

This protocol describes the first step of labeling a protein containing free sulfhydryl groups with the DBCO moiety.

Materials:

-

Protein with accessible cysteine residues

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Solution: 1 M Cysteine or Mercaptoethanol

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer to a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

-

Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

-

-

Crosslinker Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

To quench any unreacted maleimide groups, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Purify the DBCO-labeled protein from excess crosslinker and quenching reagent using a desalting column or dialysis.

-

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the second step, where the DBCO-labeled protein is conjugated to an azide-containing molecule.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-functionalized molecule (e.g., a drug, a fluorescent dye)

-

Reaction Buffer: PBS, pH 7.4 (must be azide-free)

Procedure:

-

Reactant Preparation:

-

Ensure the DBCO-labeled protein is in an azide-free buffer.

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water) and then dilute into the reaction buffer.

-

-

Click Reaction:

-

Add the azide-functionalized molecule to the DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide-containing molecule is typically recommended.[9]

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[1] For less efficient reactions, the incubation can be extended or performed at 37°C.

-

-

Purification:

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove any unreacted molecules.

-

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental processes.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DBCO-PEG4-Maleimide DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. benchchem.com [benchchem.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. interchim.fr [interchim.fr]

- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Water-Soluble Advantage: A Technical Guide to DBCO Reagents in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the pursuit of efficiency, specificity, and biocompatibility is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for covalently linking molecules in complex biological environments. At the heart of this technology is the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts with high specificity and efficiency with azides, obviating the need for cytotoxic copper catalysts.[1][2][3][4][5][6][7] This guide provides an in-depth technical overview of water-soluble DBCO reagents, highlighting their advantages and providing practical guidance for their use in research and drug development.

The Challenge of Hydrophobicity and the Water-Soluble Solution

Standard DBCO reagents are inherently hydrophobic, which can lead to several challenges in biological applications, including poor solubility in aqueous buffers, a tendency to induce aggregation of labeled biomolecules, and potential non-specific binding.[8][9] To overcome these limitations, hydrophilic moieties, most commonly polyethylene (B3416737) glycol (PEG) linkers, are incorporated into the DBCO reagent structure.[1][8][10][11][12] This modification confers significant advantages:

-

Enhanced Aqueous Solubility: The PEG spacer dramatically increases the water solubility of the DBCO reagent, allowing for reactions to be performed in aqueous buffers with minimal or no organic co-solvents.[1][8][10][13] This is critical for maintaining the native conformation and function of proteins and other biomolecules.[1][8]

-

Reduced Aggregation: The hydrophilic PEG chain helps to prevent the aggregation of labeled biomolecules, which can otherwise compromise their biological activity and lead to clearance from circulation.[1][8]

-

Improved Reaction Kinetics: By extending the DBCO group away from the surface of the biomolecule, the PEG spacer minimizes steric hindrance, allowing for more efficient access of the azide-containing reaction partner and leading to faster reaction rates.[8][14]

-

Enhanced Biocompatibility: The elimination of the need for cytotoxic copper catalysts makes water-soluble DBCO reagents highly biocompatible and suitable for in vivo applications and live-cell imaging.[1][2][5][10]

Quantitative Data on Water-Soluble DBCO Reagents

The choice of a specific water-soluble DBCO reagent can be guided by its physicochemical properties and reaction kinetics. The following tables summarize key quantitative data for commonly used reagents.

Table 1: Aqueous Solubility of Selected DBCO-PEG Reagents

| Reagent | Aqueous Solubility | Reference(s) |

| DBCO-PEG4-NHS Ester | Up to 5.5 mM | [1] |

| DBCO-PEG4-Maleimide | Up to 6.6 mM | [1] |

| DBCO-PEG4-NHS ester | Up to 1.5 mM | [13] |

Note: Solubility can be influenced by buffer composition and pH.

Table 2: Second-Order Rate Constants for SPAAC Reactions with Water-Soluble DBCO Reagents

| DBCO Reagent | Azide (B81097) Partner | Buffer (pH) | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 37 | 1.22 ± 0.02 | [3] |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | Borate (10) | 37 | 1.18 ± 0.01 | [3] |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 37 | 0.85 ± 0.03 | [3] |

| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 37 | ~0.55 | [14] |

| DBCO-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 37 | ~0.36 | [14] |

| DBCO | Benzyl azide | - | - | 0.24 | [15] |

| DBCO | Phenyl azide | - | - | 0.033 | [15] |

Note: Reaction rates are influenced by the specific structures of the DBCO and azide reactants, as well as the reaction conditions.

Experimental Protocols

The following sections provide detailed methodologies for key applications of water-soluble DBCO reagents.

Protocol 1: Antibody Labeling with Water-Soluble DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing antibody with a water-soluble DBCO-NHS ester.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Water-soluble DBCO-PEG-NHS ester (e.g., DBCO-PEG4-NHS ester)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

-

Desalting column or dialysis cassette (10K MWCO)

Procedure:

-

Reagent Preparation:

-

Equilibrate the DBCO-PEG-NHS ester vial to room temperature before opening.

-

Prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.

-

-

Antibody Reaction:

-

Add a 10- to 30-fold molar excess of the DBCO-PEG-NHS ester stock solution to the antibody solution.[10][16][17] The final concentration of the organic solvent should be kept below 20% to prevent antibody precipitation.[1][10][17]

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[10][17]

-

-

Quenching (Optional):

-

To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.[17]

-

-

Purification:

-

Remove excess, unreacted DBCO reagent and quenching buffer using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization (Optional):

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for creating an ADC using a water-soluble DBCO linker.

Step 1: Antibody Modification with DBCO-PEG-NHS Ester

-

Follow the procedure described in Protocol 1 to generate a DBCO-functionalized antibody.

Step 2: Conjugation of Azide-Modified Payload

Materials:

-

DBCO-functionalized antibody

-

Azide-modified cytotoxic drug

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Incubation:

-

Purification:

-

Purify the ADC to remove unconjugated drug using size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

Analyze the final ADC product by methods such as SDS-PAGE (to observe the increase in molecular weight) and hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

-

Protocol 3: Live Cell Surface Labeling

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

-

Cells cultured with an azide-functionalized sugar (e.g., Ac4ManNAz)

-

DBCO-functionalized fluorescent probe

-

Cell culture medium

-

PBS

Procedure:

-

Cell Preparation:

-

Culture cells in the presence of an appropriate concentration of the azide-sugar precursor for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

-

-

Labeling:

-

Washing:

-

Wash the cells three times with PBS to remove any unbound probe.

-

-

Analysis:

-

The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and underlying biological concepts.

References

- 1. interchim.fr [interchim.fr]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. DBCO-PEG4-NHS [nanocs.net]

- 5. broadpharm.com [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. precisepeg.com [precisepeg.com]

- 12. DBCO | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG4 Spacer in Sulfo DBCO-PEG4-Maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of highly specific and potent bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis-Targeting Chimeras (PROTACs), has revolutionized modern therapeutics. The success of these complex molecules hinges on the careful design of each component, with the linker playing a a critical role in determining the overall efficacy, stability, and pharmacokinetic profile.[1] Sulfo DBCO-PEG4-Maleimide is a heterobifunctional crosslinker that has gained prominence in bioconjugation strategies. This guide provides a comprehensive technical examination of the core functions of the tetraethylene glycol (PEG4) spacer within this reagent, supported by quantitative data, detailed experimental protocols, and visual workflows.

The this compound linker is comprised of three key functional components: a sulfhydryl-reactive maleimide (B117702) group, a copper-free click chemistry-compatible dibenzocyclooctyne (DBCO) moiety, and a central hydrophilic PEG4 spacer.[2][3] The maleimide group facilitates covalent attachment to cysteine residues on proteins, while the DBCO group allows for a bioorthogonal reaction with azide-functionalized molecules.[2][4] The PEG4 spacer, a chain of four ethylene (B1197577) glycol units, is instrumental in optimizing the performance of the resulting bioconjugate.[1]

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer confers several advantageous physicochemical properties to the this compound reagent and the subsequent bioconjugate.[1] These properties address common challenges encountered in the development of complex biomolecules.[1]

Enhanced Hydrophilicity and Solubility

A primary challenge in bioconjugation is the inherent hydrophobicity of many payloads, such as cytotoxic drugs used in ADCs.[1] This can lead to poor solubility in aqueous buffers, promoting aggregation of the bioconjugate, which can compromise its function and potentially trigger an immune response.[1] The repeating ethylene oxide units of the PEG4 spacer are highly hydrophilic, imparting increased water solubility to the entire construct.[1][5] This "shielding" effect helps to prevent the hydrophobic interactions that drive aggregation.[6] The sulfo- group further enhances the water solubility of the reagent.[3]

Reduction of Immunogenicity and Improved Stability

The PEG4 spacer can create a protective hydration shell around the bioconjugate.[1] This layer can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an immune response.[1] Furthermore, this hydration layer can offer a degree of protection against enzymatic degradation, enhancing the stability of the conjugate in biological fluids.[1]

Improved Pharmacokinetics

By increasing hydrophilicity and stability, the PEG4 spacer contributes to an improved pharmacokinetic profile.[1] Reduced aggregation leads to a lower likelihood of rapid clearance from circulation by the reticuloendothelial system.[7] This can result in a longer plasma half-life and increased exposure of the therapeutic agent at the target site.[6][7]

Optimal Spacing and Minimized Steric Hindrance

The defined length of the PEG4 spacer, approximately 1.4 nm, provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for preserving the biological activity of a protein or antibody by preventing the attached payload from interfering with its binding sites.[1] The flexible nature of the PEG chain extends the reactive DBCO group away from the surface of the biomolecule, which can lead to more efficient and rapid reactions with its azide-functionalized binding partner.[8] Research has indicated that the inclusion of a PEG spacer can lead to a more than four-fold increase in the reactivity of TCO-conjugated antibodies.[8]

Quantitative Impact of the PEG4 Spacer

While direct quantitative comparisons for the this compound are not always available, the general effects of PEGylation on bioconjugates are well-documented. The following tables summarize the impact of incorporating PEG spacers of varying lengths, illustrating the principles that make the PEG4 spacer a favorable choice.

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

| Application/Molecule | Spacer Length | Observation |

| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8.[1] |

| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation compared to PEG2.[1] |

Table 2: Impact of PEG Spacer Length on Pharmacokinetics of an ADC

| Linker | Clearance (mL/day/kg) | Exposure (AUC, µg*day/mL) | Half-Life (days) |

| ADC with PEG2 Linker | 330 | 12,000 | 5.3 |

| ADC with PEG4 Linker | 100 | 3,500 | - |

| ADC with PEG8 Linker | 160 | 5,600 | - |

| ADC with PEG12 Linker | 280 | 9,800 | 6.1 |

| ADC with PEG24 Linker | 280 | 10,000 | 6.0 |

| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[9] |

Table 3: Impact of PEG Spacer Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

| Cell Line | Linker | IC50 (ng/mL) |

| Karpas-299 | No PEG | ~10 |

| Karpas-299 | PEG2 | ~10 |

| Karpas-299 | PEG4 | ~10 |

| Karpas-299 | PEG8 | ~10 |

| Karpas-299 | PEG12 | ~10 |

| Karpas-299 | PEG24 | ~10 |

| (Data adapted from Burke et al., 2017)[10] |

Table 4: Impact of PEG Spacer Length on Binding Affinity

| Spacer | Number of Ethylene Glycol Units | Dissociation Constant (Kd) |

| No Spacer | 0 | 14.5 ± 2.1 |

| PEG4 | 4 | 10.2 ± 1.5 |

| PEG8 | 8 | 8.9 ± 1.2 |

| PEG24 | 24 | 7.8 ± 1.1 |

| (Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers.)[11] |

Experimental Protocols

The following are detailed methodologies for the two-step bioconjugation process using this compound.

Protocol 1: Thiol-Maleimide Conjugation to a Protein

This protocol describes the reaction of the maleimide group of this compound with free sulfhydryl groups on a protein, such as a monoclonal antibody.

Materials:

-

Protein with free sulfhydryl groups (e.g., reduced antibody) in an amine-free, sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5).

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching reagent (e.g., free cysteine or 2-mercaptoethanol).

-

Desalting columns or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of >1 mg/mL in a suitable buffer at pH 6.5-7.5.[12] If necessary, reduce disulfide bonds to generate free sulfhydryls and remove the reducing agent.

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 3.9 mM).[12]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[12]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[4]

-

Quenching: Add a quenching reagent at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[1] Incubate for 15 minutes at room temperature.

-

Purification: Purify the DBCO-labeled protein using a desalting column or dialysis to remove unreacted reagents and the quenching agent.[1][4]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the DBCO-labeled protein and an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein (from Protocol 1).

-

Azide-functionalized molecule.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Purification equipment (e.g., size-exclusion chromatography).

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the DBCO-labeled protein with the azide-functionalized molecule. A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to increase conjugation efficiency.[12]

-

Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[12]

-

Purification: The resulting bioconjugate can be used directly or purified by size-exclusion chromatography if necessary to remove any unreacted components.

Visualizing the Core Concepts

Chemical Structure and Reaction Mechanism

Caption: Reaction mechanism of this compound.

Experimental Workflow for Bioconjugation

Caption: Experimental workflow for a two-step bioconjugation.

Logical Diagram of PEG4 Spacer Benefits

Caption: Benefits conferred by the PEG4 spacer in bioconjugates.

Conclusion

The PEG4 spacer is a small but functionally critical component of the this compound linker, playing a disproportionately large role in the success of the resulting bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1] The strategic incorporation of the PEG4 spacer enhances the overall performance and therapeutic potential of advanced bioconjugates, making this compound a valuable tool for researchers, scientists, and drug development professionals in the creation of next-generation therapeutics and research agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. labinsights.nl [labinsights.nl]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Thiol-Reactive Chemistry of the Maleimide Group

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a foundational technique in modern biotechnology and drug development. Among the diverse chemical strategies available, the reaction between a maleimide (B117702) and a thiol group stands out for its high selectivity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, delving into its core chemistry, factors influencing its success, detailed experimental protocols, and its critical role in the creation of targeted therapeutics such as antibody-drug conjugates (ADCs).

The Core Chemistry: A Michael Addition Reaction

The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism.[1] In this reaction, the thiol group (typically from a cysteine residue in a protein or peptide) acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1][2] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[2][3] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3][4]

Key Parameters Influencing the Reaction

The success and specificity of maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize the yield of the desired conjugate and minimize side reactions.

pH

The pH of the reaction buffer is a critical parameter.[5] The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3][4] Below pH 6.5, the reaction rate decreases because the thiol group is predominantly in its protonated form (R-SH) rather than the more reactive thiolate anion (R-S⁻).[5] Above pH 7.5, the maleimide group can lose its chemoselectivity and begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[3][6] Furthermore, the rate of maleimide hydrolysis increases at higher pH.[3][6]

Temperature

The reaction can be carried out at room temperature (20-25°C) or at 4°C.[4] The reaction proceeds faster at room temperature.[4]

Stoichiometry

The molar ratio of maleimide to thiol significantly impacts conjugation efficiency.[5] A 10 to 20-fold molar excess of the maleimide-containing reagent is often recommended as a starting point for labeling proteins.[4] However, the optimal ratio can vary depending on the specific biomolecules involved. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small cyclic peptide, while a 5:1 ratio was better for a larger nanobody.[5][7]

Stability of the Thioether Linkage and Side Reactions

While the maleimide-thiol reaction is robust, the stability of the resulting thiosuccinimide linkage and the potential for side reactions are important considerations, especially for in vivo applications.

Retro-Michael Reaction and Thiol Exchange

The thioether bond formed between a maleimide and a thiol is susceptible to a retro-Michael reaction, where the thiol is eliminated, leading to cleavage of the conjugate.[8] This process can be facilitated by endogenous thiols like glutathione (B108866) and albumin, leading to "payload" exchange in vivo.[6][8][9] This instability is a significant concern for ADCs, as premature release of the cytotoxic drug can lead to off-target toxicity and reduced efficacy.[8]

Hydrolysis of the Succinimide Ring

To counteract the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by treatment at a higher pH.[10][11] The resulting ring-opened product is stable and not susceptible to the reverse reaction.[10][11] Some "next-generation" maleimides are designed with neighboring basic groups that catalyze this hydrolysis intramolecularly, leading to a more stable conjugate under physiological conditions.[11]

Maleimide Hydrolysis

The maleimide ring itself is susceptible to hydrolysis, which increases with pH.[3] This hydrolysis opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[1] To minimize this, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[3][6]

Thiazine (B8601807) Rearrangement

When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[2][6] This side reaction is more prominent at basic pH and can be avoided by performing the conjugation at a more acidic pH (around 5) or by acetylating the N-terminal cysteine.[2] It is generally advisable to avoid using N-terminal cysteines for maleimide conjugation if a stable thiosuccinimide linkage is desired.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the maleimide-thiol reaction.

Table 1: General Reaction Conditions and Efficiency

| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |

| pH | 6.5 - 7.5 | High | [4][6] |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | [4] |

| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [4] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | [4] |

| Protein Concentration | 1-10 mg/mL | High | [4] |

Table 2: Stability of N-Substituted Thiosuccinimides

| N-Substituent | Half-life of Conjugate in PBS with β-mercaptoethanol | Half-life of Hydrolysis (pH 7.4, 37°C) | Reference(s) |

| N-alkyl | 60-70% deconjugation over 200h | 27 hours | [12] |

| N-aryl | 90-100% conjugation retained over 200h | 1.5 hours | [12] |

| N-fluorophenyl | Not specified | 0.7 hours | [12] |

Detailed Experimental Protocols

The following provides a general protocol for the labeling of a protein with a maleimide-functionalized molecule (e.g., a fluorescent dye or a drug). Optimization may be required for specific proteins and labels.

Materials

-

Protein or peptide with at least one free thiol group

-

Maleimide-functionalized reagent (e.g., dye, drug-linker)

-

Reaction Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5.[13][14] (Note: Buffers should not contain thiols).

-

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine).[4][14]

-

Quenching Reagent: A small molecule thiol such as β-mercaptoethanol or L-cysteine.

-

Solvent for maleimide reagent: Anhydrous DMSO or DMF.[13][14]

-

Purification system: Size exclusion chromatography (e.g., gel filtration column), HPLC, or dialysis.[14][15]

Experimental Workflow

Step-by-Step Procedure

-

Protein Preparation and Reduction of Disulfide Bonds (if necessary): a. Dissolve the protein in a degassed reaction buffer to a final concentration of 1-10 mg/mL.[4] Degassing is crucial to prevent the re-oxidation of thiols.[4] b. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[4][14] c. Incubate the mixture for 20-30 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide reagent.[5] If DTT is used as the reducing agent, it must be removed (e.g., by dialysis or desalting column) before adding the maleimide.[5]

-

Preparation of Maleimide Reagent Solution: a. Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[13][14]

-

Conjugation Reaction: a. Add the desired molar excess (typically 10-20 fold) of the maleimide stock solution to the stirring protein solution.[4] b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[4]

-

Quenching the Reaction: a. After the incubation period, quench any unreacted maleimide by adding a small molecule thiol (e.g., β-mercaptoethanol or L-cysteine) to a final concentration of approximately 10-fold molar excess over the initial maleimide concentration.

-

Purification of the Conjugate: a. Remove the unreacted maleimide reagent, quenching agent, and any byproducts by size exclusion chromatography (gel filtration), dialysis, or HPLC.[14][15] The choice of method will depend on the scale of the reaction and the properties of the conjugate.

-

Characterization of the Conjugate: a. Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein. This can often be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength.[4] b. Further characterization by mass spectrometry can confirm the conjugation and the homogeneity of the product.[4]

Applications in Drug Development

The primary application of maleimide-thiol chemistry in drug development is the construction of Antibody-Drug Conjugates (ADCs).[1][16][17] ADCs are a class of targeted therapies designed to deliver potent cytotoxic drugs specifically to cancer cells.[16] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1]

The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody.[1] This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1] This site-specific conjugation is crucial for the safety and efficacy of the ADC.[1] Several FDA-approved ADCs, such as Adcetris® and Kadcyla®, utilize maleimide-based linkers.[10][17][18]

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development.[1][18] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[2][18] A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation in the laboratory and for the development of next-generation therapeutics.[1][2] The ongoing development of novel maleimide-based reagents with enhanced stability continues to expand the utility of this important bioconjugation reaction.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creativepegworks.com [creativepegworks.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. lumiprobe.com [lumiprobe.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. lumiprobe.com [lumiprobe.com]

- 16. nbinno.com [nbinno.com]

- 17. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) | MDPI [mdpi.com]

- 18. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Principles, Experimental Protocols, and Applications of a Bioorthogonal Chemistry Workhorse

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the fields of chemical biology, drug development, and materials science. Its ability to form a stable covalent bond between an azide (B81097) and a strained alkyne in a highly selective and bioorthogonal manner, without the need for cytotoxic copper catalysts, has revolutionized the way scientists can probe and manipulate biological systems.[1][2] This technical guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols for its implementation, and a quantitative analysis of its kinetics to aid researchers in harnessing the full potential of this remarkable reaction.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition

The driving force behind SPAAC is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[2] This strain dramatically lowers the activation energy for the [3+2] Huisgen cycloaddition reaction with an azide, a 1,3-dipole.[2] This allows the reaction to proceed rapidly and efficiently at physiological temperatures and pH, making it ideal for applications in living cells and organisms.[3][4] The azide and strained alkyne moieties are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, thus ensuring high specificity and minimizing off-target reactions.[2][5] The product of the SPAAC reaction is a stable triazole linkage.[6]

The reaction mechanism is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne (the dipolarophile) to form the triazole ring.[2] The rate of this second-order reaction is influenced by several factors, including the structure of the cyclooctyne (B158145), the electronic properties of the azide, the solvent, pH, and temperature.[2][4]

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is paramount for its successful application. The second-order rate constant (k) is a critical parameter for comparing the reactivity of different cyclooctyne-azide pairs. The following tables summarize the rate constants for commonly used cyclooctynes with various azides, providing a valuable resource for selecting the appropriate reagents for a given application.

Table 1: Second-Order Rate Constants for the SPAAC Reaction of Various Cyclooctynes with Benzyl Azide

| Cyclooctyne | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent |

| BCN | ~0.07 - 0.15 | MeOD or CD₃CN:D₂O, DMSO |

| DIBO | ~0.3 - 0.7 | Not specified |

| DBCO/DIBAC | ~0.6 - 1.9 | MeOD or CD₃CN:D₂O |

| DIFO | 0.076 | Not specified |

| BARAC | >1.0 | Not specified |

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, as well as the precise reaction conditions.[1][6][7][8]

Table 2: Second-Order Rate Constants for the SPAAC Reaction of BCN with Various Azides

| Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent |

| 2-Azidoethanol (primary) | 0.024 | CDCl₃ |

| 2-Azidopropanol (secondary) | 0.012 | CDCl₃ |

| 2-Azido-2-methylpropanol (tertiary) | 0.012 | CDCl₃ |

| Benzyl Azide | 0.15 | DMSO |

| p-Nitrophenyl Azide | ~2.0 - 2.9 | Not specified |

Data sourced from multiple references.[7][9]

Table 3: Second-Order Rate Constants for the SPAAC Reaction of DBCO Derivatives with Various Azides

| DBCO Derivative | Azide Reactant | Buffer/Solvent | Rate Constant (k) [M⁻¹s⁻¹] |

| Sulfo DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 0.32 |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.85 |

| Sulfo DBCO-amine | 3-azido-L-alanine | HEPES (pH 7) | 0.55 |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 1.22 |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |

This table highlights the influence of buffer and azide structure on the reaction rate.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC, from bioconjugation to kinetic analysis and stability assessment.

General Protocol for SPAAC Bioconjugation of a Protein

This protocol outlines a general procedure for labeling an azide-modified protein with a DBCO-functionalized molecule.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Crucially, the buffer must be free of sodium azide.

-

DBCO-functionalized reagent (e.g., DBCO-NHS ester for labeling primary amines if the azide is on the other molecule, or a DBCO-payload to react with an azide-modified protein).

-

Anhydrous DMSO.

-

Size-exclusion chromatography (SEC) column (e.g., desalting column) or dialysis equipment.

Procedure:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add a 10-30 fold molar excess of the DBCO-reagent solution to the protein solution.[10] The final concentration of DMSO should be kept low (typically <10-20%) to prevent protein denaturation.[3][9]

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.[3][9]

-

-

Purification:

-

Remove unreacted DBCO-reagent and byproducts using a desalting column or by dialysis against a suitable buffer.[3]

-

-

Characterization:

-

Confirm successful conjugation and assess the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm).[9]

-

General workflow for SPAAC bioconjugation.

Protocol for Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy

This method allows for the direct observation of reactant consumption and product formation.

Materials:

-

Azide and cyclooctyne reactants.

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]

-

NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the azide and cyclooctyne in the chosen deuterated solvent at known concentrations.[7]

-

In an NMR tube, mix the stock solutions to achieve the desired final concentrations (e.g., in the millimolar range). It is often beneficial to use one reactant in excess to achieve pseudo-first-order kinetics.[7]

-

-

NMR Data Acquisition:

-

Data Analysis:

-

Integrate characteristic, non-overlapping peaks of a reactant and a product in each spectrum.[7]

-

Plot the concentration of the reactant versus time.

-

Calculate the second-order rate constant from the integrated data using appropriate kinetic models.

-

Workflow for monitoring SPAAC kinetics by NMR.

Protocol for Monitoring SPAAC Kinetics by UV-Vis Spectrophotometry

This method is suitable for cyclooctynes that exhibit a change in absorbance upon reaction, such as DBCO.

Materials:

-

Azide and DBCO-containing cyclooctyne.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at the λ_max of the DBCO reagent (typically around 309 nm).[2]

-

-

Sample Preparation:

-

In a quartz cuvette, add a known concentration of the DBCO reagent in the reaction buffer.

-

Zero the spectrophotometer using a reference cuvette containing the buffer.

-

-

Data Acquisition:

-

Data Analysis:

-

For a pseudo-first-order reaction, plot the natural logarithm of the absorbance versus time. The plot should be linear.[2]

-

The pseudo-first-order rate constant (k') is the negative of the slope of this line.[1]

-

Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the azide in excess.[1]

-

Protocol for Forced Degradation Study of the Triazole Linkage

This protocol is used to assess the stability of the triazole linkage under various stress conditions.

Materials:

-

Triazole-linked compound of interest.

-

0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, 10 mM Glutathione (GSH) or Dithiothreitol (DTT) in a physiological buffer.

-

Analytical instrumentation (e.g., HPLC, LC-MS).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the triazole-linked compound (e.g., 1 mg/mL) in a suitable solvent.[11]

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).[11]

-

Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C).[11]

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[11]

-

Reductive Stability: Incubate the sample with 10 mM GSH or DTT in a physiological buffer (e.g., PBS, pH 7.4) at 37°C.[11]

-

Thermal Stability: Incubate the sample in a neutral buffer at an elevated temperature (e.g., 60-80°C).[11]

-

-

Time Points:

-

Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[11]

-

-

Analysis:

-

Analyze the aliquots by HPLC or LC-MS to quantify the amount of the intact compound remaining.[11]

-

-

Data Analysis:

-

Plot the percentage of the intact compound versus time for each stress condition.

-

If applicable, calculate the degradation rate constant and the half-life of the triazole linkage under each condition.[11]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Sulfo DBCO-PEG4-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Sulfo DBCO-PEG4-Maleimide. This reagent enables the efficient incorporation of a dibenzocyclooctyne (DBCO) moiety onto cysteine-containing proteins or other biomolecules with free sulfhydryl groups. The hydrophilic PEG spacer enhances solubility and the DBCO group allows for subsequent copper-free click chemistry reactions with azide-tagged molecules, a critical tool in bioconjugation and drug development.[1][2][3][4]

Principle of Reaction

The labeling process occurs in two main stages. First, the maleimide (B117702) group of this compound reacts specifically with the free sulfhydryl group (-SH) of a cysteine residue on the target protein. This reaction forms a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5.[5][6] At pH values above 7.5, the maleimide group may show some reactivity towards primary amines and is also more susceptible to hydrolysis.[7] The second stage involves the now DBCO-labeled protein reacting with a molecule containing an azide (B81097) group via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[3][8] This bioorthogonal reaction is highly specific and occurs without interfering with biological systems.[8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the protein labeling protocol as compiled from various sources.

Table 1: Reagent and Buffer Preparation

| Parameter | Recommended Value | Notes |

| This compound Stock Solution | 5-20 mM | Dissolve in water, DMSO, or DMF immediately before use. For "No-Weigh" formats, specific volumes of solvent are added to achieve a desired concentration (e.g., 400 µL for a 3.9 mM solution).[8] |

| Protein Concentration | >1 mg/mL | A higher concentration is generally preferred.[8][9] |

| Reaction Buffer | Phosphate-buffered saline (PBS) or other sulfhydryl-free buffers (e.g., HEPES, Borate) | The buffer should be at a pH of 6.5-7.5.[5][6][7] |

| EDTA Addition | 5-10 mM | Recommended to prevent the re-oxidation of disulfide bonds by trace metal ions. |

| Quenching Solution | 10-50 mM Cysteine, DTT, or other thiol-containing reagents | Used to stop the labeling reaction.[7] |

Table 2: Reaction Conditions

| Parameter | Recommended Value | Notes |

| Molar Excess of this compound | 4 to 20-fold molar excess over the protein | A 10-fold molar excess is commonly used for a 0.1 mM protein solution.[7] For protein concentrations below 5 mg/mL, a 20- to 50-fold excess may be necessary.[7] |

| Incubation Temperature | Room temperature or 4°C | |

| Incubation Time | 1 hour at room temperature or 2 hours at 4°C | Longer incubation times (overnight) may also be used.[9] |

| Quenching Time | 15 minutes at room temperature | [10][7] |

Experimental Protocols

This section provides a detailed step-by-step methodology for labeling a protein with this compound.

Preparation of the Protein

For successful labeling, the protein must have free (reduced) sulfhydryl groups.

-

Buffer Exchange: If the protein is in a buffer containing thiols (like DTT or 2-mercaptoethanol), it must be exchanged into a sulfhydryl-free reaction buffer (e.g., PBS, pH 7.2). This can be achieved using spin desalting columns or dialysis.

-

Reduction of Disulfide Bonds (if necessary): If the cysteine residues in the protein are involved in disulfide bonds, they must be reduced.

-

For complete reduction, treat the protein with a 100-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature.[10][9]

-

For selective reduction of hinge-region disulfide bonds in antibodies (IgG), 2-Mercaptoethylamine•HCl (2-MEA) can be used.[10]

-

After reduction, the reducing agent must be removed using a desalting column to prevent it from reacting with the maleimide reagent.[10]

-

-

Introduction of Sulfhydryl Groups (Optional): If the protein lacks free cysteines, sulfhydryl groups can be introduced by reacting primary amines with reagents like Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate).[10][7]

Labeling Reaction

-

Dissolve Protein: Prepare the sulfhydryl-containing protein in the reaction buffer (PBS, pH 6.5-7.5) at a concentration of >1 mg/mL.[8][9]

-

Prepare Labeling Reagent: Immediately before use, weigh a small amount of this compound and dissolve it in water, DMSO, or DMF to create a 5-20 mM stock solution.[10]

-

Initiate Labeling: Add the desired molar excess of the this compound stock solution to the protein solution. Mix thoroughly.

-

Incubate: Allow the reaction to proceed for 1 hour at room temperature or for 2 hours at 4°C.[10][7]

Quenching the Reaction (Optional but Recommended)

-

To stop the labeling reaction, add a quenching solution containing a free thiol, such as cysteine or DTT, to a final concentration of 10-50 mM.[10][7]

Purification of the Labeled Protein

It is crucial to remove the excess, unreacted this compound and any quenching reagents. This can be achieved through:

-

Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating the labeled protein from smaller molecules.

-

Dialysis: Dialyze the reaction mixture against an appropriate buffer.

-

Spin Desalting Columns: Suitable for rapid buffer exchange and removal of small molecules.[10]

Subsequent Copper-Free Click Reaction

The purified DBCO-labeled protein is now ready for conjugation with an azide-containing molecule.

-

Prepare Azide-Containing Sample: Dissolve the azide-containing molecule in a suitable reaction buffer.

-

Click Reaction: Add the DBCO-labeled protein to the azide-containing sample. A 1.5 to 5-fold molar excess of the more abundant reagent is recommended.[10][7]

-

Incubation: Incubate the reaction at room temperature for 2-12 hours.[10] The reaction time may be longer for larger molecules.[7]

Visualized Experimental Workflow

Caption: Workflow for protein labeling with this compound.

References

- 1. This compound, 2055198-07-5 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. interchim.fr [interchim.fr]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Application Notes and Protocols for Peptide Conjugation with Sulfo DBCO-PEG4-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the successful conjugation of peptides to target molecules utilizing the heterobifunctional linker, Sulfo DBCO-PEG4-Maleimide. This linker facilitates a two-step conjugation strategy: a stable thioether bond formation with a cysteine-containing peptide via its maleimide (B117702) group, followed by a copper-free click chemistry reaction (SPAAC) between the dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule.

I. Overview of the Conjugation Strategy

The use of this compound offers a controlled and efficient method for creating peptide bioconjugates. The maleimide group reacts specifically with the thiol (sulfhydryl) group of a cysteine residue within the peptide, forming a stable covalent bond. The DBCO moiety then allows for a highly specific and bioorthogonal reaction with an azide-functionalized molecule in a copper-free environment, which is crucial for biological applications where copper catalysts can be cytotoxic. The sulfonated PEG4 spacer enhances the water solubility of the linker and the final conjugate, potentially reducing aggregation and improving pharmacokinetic properties.

II. Experimental Protocols

This section details the step-by-step procedures for preparing the peptide and linker, performing the two-stage conjugation, and purifying the final product.

A. Materials and Reagents

-

Cysteine-containing peptide

-

This compound

-

Azide-functionalized molecule of interest

-

Reaction Buffers:

-

Phosphate-buffered saline (PBS), pH 6.5-7.5

-

HEPES buffer, pH 7.0-7.5

-

Tris buffer, pH 7.0-7.5 (Note: Avoid primary amine-containing buffers like Tris during the maleimide reaction if the peptide also has reactive amines that could compete with the thiol group at higher pH).

-

-

Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

-

Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification Equipment: High-Performance Liquid Chromatography (HPLC) system, size-exclusion chromatography (SEC) columns, or dialysis cassettes.

-

Analytical Equipment: UV-Vis spectrophotometer, Mass Spectrometer.

B. Step 1: Preparation of the Cysteine-Containing Peptide

-

Dissolution: Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., PBS, pH 7.0) to a final concentration of 1-5 mg/mL.[1]

-

Reduction of Disulfide Bonds (if necessary): If the peptide contains disulfide bonds, they must be reduced to generate a free thiol group.

C. Step 2: Thiol-Maleimide Conjugation

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2][3]

-

Conjugation Reaction:

-

Add a 2 to 20-fold molar excess of the this compound solution to the prepared peptide solution.[2][4] The optimal ratio may need to be determined empirically.[1]

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent re-oxidation of the thiol group.[2]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[2]

-

-

Purification of the Peptide-DBCO Conjugate:

-

Remove excess, unreacted this compound using a desalting spin column, size-exclusion chromatography, or dialysis.[1] This step is critical to prevent the unreacted linker from reacting with the azide-modified molecule in the next step.

-

D. Step 3: Copper-Free Click Chemistry (SPAAC)

-

Prepare Azide-Functionalized Molecule: Dissolve the azide-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).

-

Click Reaction:

-

Add the purified peptide-DBCO conjugate to the azide-functionalized molecule. A 1.5 to 10-fold molar excess of one component is often used to drive the reaction to completion.[5]

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[5] The reaction can also be performed at 37°C to increase the reaction rate.

-

-

Final Purification:

E. Step 4: Characterization of the Conjugate

-